molecular formula C10H15NO4 B2769636 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1393477-05-8

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No. B2769636
CAS RN: 1393477-05-8
M. Wt: 213.233
InChI Key: HLVPBIOZQSLXMN-UHFFFAOYSA-N
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Description

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is an organic compound with the CAS Number: 1393477-05-8 . It has a molecular weight of 213.23 . The compound is stored at room temperature and is available in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate . The InChI Code is 1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . It is available in the form of an oil .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques: The synthesis of analogues of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a key area of research. For example, a study explored the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Applications in Drug Design

  • Building Blocks for Drug Discovery: Substituted 3-azabicyclo[3.2.0]heptanes, structurally related to 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been identified as promising building blocks for drug discovery. A rapid synthesis method using common chemicals was developed, emphasizing its potential in pharmaceutical research (Denisenko et al., 2017).

Chemical Reactions and Transformations

  • Cycloaddition Reactions: The compound and its derivatives have been studied in various chemical reactions. For instance, cycloaddition of certain mesoionic compounds with dimethyl 7-tosyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate leads to aromatic heterocycles, highlighting its reactivity and potential for creating complex molecules (Matsukubo & Kato, 1976).

Structural Analysis and Characterization

  • X-ray Structural Investigation: Novel azabicyclic systems containing aziridine rings, related to the structure of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been synthesized and analyzed using x-ray structure analysis. This provides insights into the structural aspects of these compounds (Mishniev et al., 1986).

Electrophilic Reactions

  • Chalcogenation Reactions: Electrophilic chalcogenation (sulfenylation and selenenylation) reactions of 7-azabicyclo[2.2.1]heptadiene derivatives, similar to 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been examined. These studies demonstrate the compound's reactivity in forming 1,2-addition products (Gavrilova et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate are currently unknown. This compound is a derivative of 7-oxanorbornanes , which are known to have interesting biological activity . .

Mode of Action

The mode of action of 2,3-Dimethyl 7-azabicyclo[22It’s possible that it may interact with its targets in a similar manner to other 7-oxanorbornane derivatives

Biochemical Pathways

The biochemical pathways affected by 2,3-Dimethyl 7-azabicyclo[22As a derivative of 7-oxanorbornanes

Result of Action

The molecular and cellular effects of 2,3-Dimethyl 7-azabicyclo[22Given its structural similarity to 7-oxanorbornanes

properties

IUPAC Name

dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVPBIOZQSLXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)OC)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

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